molecular formula C12H20Cl2N2O B3124316 (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride CAS No. 31788-82-6

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride

Cat. No.: B3124316
CAS No.: 31788-82-6
M. Wt: 279.20
InChI Key: XIOOOBPYJXAVGV-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. . This compound is characterized by the presence of a morpholine ring and a phenylethylamine moiety, making it a versatile molecule for scientific studies.

Scientific Research Applications

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride has a wide range of scientific research applications:

Preparation Methods

The synthesis of (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-1-phenylethanone with morpholine in the presence of a base to form the intermediate 2-(morpholin-4-yl)-1-phenylethanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield (2-Morpholin-4-yl-1-phenylethyl)amine. Finally, the amine is treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenylethylamine moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

2-morpholin-4-yl-1-phenylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOOOBPYJXAVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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